Dansylamino-pitc
Overview
Description
Dansylamino-pitc, also known as this compound, is a useful research compound. Its molecular formula is C19H17N3O2S2 and its molecular weight is 383.5 g/mol. The purity is usually 95%.
The exact mass of the compound 4-(N-1-Dimethylaminonaphthalene-5-sulfonylamino)phenyl isothiocyanate is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Polycyclic Aromatic Hydrocarbons - Naphthalenes - Dansyl Compounds - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Mechanism of Action
Target of Action
Dansylamino-PITC primarily targets proteins and peptides for sequential degradation . It is used in the Edman degradation process, a method first introduced for the sequential degradation of proteins and peptides .
Mode of Action
This compound interacts with the amino group of proteins and peptides, enabling their sequential degradation . It is structurally related to dansyl chloride . The compound’s fluorescent properties allow for the detection of thiohydantoin amino acid derivatives .
Biochemical Pathways
The primary biochemical pathway involved in the action of this compound is the Edman degradation process . This process allows for the sequential degradation of proteins and peptides, facilitating their analysis .
Pharmacokinetics
Its use in protein sequencing suggests that it is capable of interacting with proteins and peptides in a biological context .
Result of Action
The use of this compound in protein sequencing results in the degradation of proteins and peptides, allowing for their analysis . The thiohydantoin derivatives obtained after degradation can be easily and rapidly identified .
Action Environment
The efficiency and efficacy of this compound can be influenced by various environmental factors.
Biochemical Analysis
Biochemical Properties
The compound is used in automated solid phase sequencing to provide sequence information required for gene probe construction . It interacts with the degradation products of the sequence, and high sensitivity is obtained by fluorescence determination .
Molecular Mechanism
The molecular mechanism of action of 4-(N-1-Dimethylaminonaphthalene-5-sulfonylamino)phenyl isothiocyanate involves binding to the degradation products of the sequence being analyzed . This binding interaction allows for the fluorescence determination of the sequence .
Biological Activity
Dansylamino-pitc (Dansylamino phenylisothiocyanate) is a fluorescent coupling reagent widely used in biochemistry, particularly for the Edman degradation method of protein sequencing. This compound exhibits significant biological activity, which can be attributed to its unique chemical properties and its application in various biochemical assays. This article explores the biological activity of this compound, including its mechanisms, applications, and relevant research findings.
This compound is characterized by its dansyl (5-dimethylaminonaphthalene-1-sulfonyl) group, which provides strong fluorescent properties. The isothiocyanate functional group facilitates the reaction with amino groups in proteins and peptides, forming stable derivatives that can be analyzed using chromatographic techniques. The mechanism of action involves the formation of thiourea linkages with amino acids, allowing for their detection and quantification.
Applications in Biological Research
- Protein Sequencing : this compound is primarily used in Edman degradation for determining amino acid sequences in proteins. This method allows for the identification of the N-terminal residues of peptides and proteins.
- Fluorescent Labeling : The dansyl group imparts fluorescence to the labeled compounds, enabling sensitive detection using fluorescence spectroscopy. This property is particularly useful in studying protein interactions and dynamics.
- Neurotransmitter Analysis : Dansyl derivatives have been employed to analyze neurotransmitters due to their ability to form stable derivatives with amino acids involved in neurotransmission .
Case Studies
- Amino Acid Analysis : A study optimized the use of dansyl derivatization for analyzing neuroactive amino acids in biological samples. The results demonstrated enhanced sensitivity and specificity compared to traditional methods, highlighting the effectiveness of this compound in biochemical assays .
- Protein Interaction Studies : Research indicated that this compound-labeled proteins exhibited distinct fluorescence characteristics when interacting with other biomolecules, providing insights into protein-protein interactions and conformational changes during biological processes.
- Detection of D-amino Acids : this compound has been utilized for the sensitive detection of D-amino acids in peptides, which are often overlooked but play significant roles in various physiological processes . This capability enhances our understanding of peptide diversity and functionality.
Comparative Data Table
Property/Characteristic | This compound | Other Coupling Reagents |
---|---|---|
Fluorescence | High | Variable |
Stability | Stable under acidic conditions | Varies |
Application | Protein sequencing | Broad (e.g., HPLC) |
Sensitivity | High | Moderate to High |
Properties
IUPAC Name |
5-(dimethylamino)-N-(4-isothiocyanatophenyl)naphthalene-1-sulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O2S2/c1-22(2)18-7-3-6-17-16(18)5-4-8-19(17)26(23,24)21-15-11-9-14(10-12-15)20-13-25/h3-12,21H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZGXHCHKGRQLHR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NC3=CC=C(C=C3)N=C=S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60145062 | |
Record name | 4-(N-1-Dimethylaminonaphthalene-5-sulfonylamino)phenyl isothiocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60145062 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
383.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
102417-94-7 | |
Record name | 4-(N-1-Dimethylaminonaphthalene-5-sulfonylamino)phenyl isothiocyanate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102417947 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-(N-1-Dimethylaminonaphthalene-5-sulfonylamino)phenyl isothiocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60145062 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-[5-(Dimethylamino)-1-naphthalenesulfonylamino]phenyl isothiocyanate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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